molecular formula C12H20N2O2 B6617712 tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate CAS No. 1504422-31-4

tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate

Cat. No.: B6617712
CAS No.: 1504422-31-4
M. Wt: 224.30 g/mol
InChI Key: ZFEXKEVZPDWCGE-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate: . It is characterized by its molecular structure, which includes a tert-butyl group, a pyrrolidine ring, and a prop-2-yn-1-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate typically involves the following steps:

  • Amination Reaction: : The starting material, prop-2-yn-1-ylamine, is reacted with a suitable pyrrolidine derivative under controlled conditions to form the intermediate amino-pyrrolidine compound.

  • Carbonylation: : The intermediate is then subjected to carbonylation using a tert-butyl carbamate derivative to introduce the tert-butyl carboxylate group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: : Substitution reactions can occur at various positions on the pyrrolidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include:

  • Oxo Derivatives: : Resulting from oxidation reactions.

  • Reduced Compounds: : Resulting from reduction reactions.

  • Substituted Derivatives: : Resulting from substitution reactions.

Scientific Research Applications

Tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound may be used in the study of biological systems and processes, particularly in the context of amino acid derivatives.

  • Industry: : It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate: can be compared with other similar compounds, such as:

  • Tert-butyl 3-(prop-2-yn-1-yl)azetidine-1-carboxylate

  • Prop-2-yn-1-ylbenzene

  • 1,1-Dicyclohexyl-prop-2-yn-1-ol

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound

Properties

IUPAC Name

tert-butyl 3-(prop-2-ynylamino)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-5-7-13-10-6-8-14(9-10)11(15)16-12(2,3)4/h1,10,13H,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEXKEVZPDWCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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